3,3,3-trifluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide
Description
3,3,3-Trifluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide is a chemical compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, a pyrazolyl group, and a tetrahydropyran moiety, making it a unique and versatile molecule.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c13-12(14,15)5-11(19)17-10-6-16-18(8-10)7-9-1-3-20-4-2-9/h6,8-9H,1-5,7H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIQUTSVGSZARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide typically involves multiple steps, starting with the preparation of the pyrazolyl core. This can be achieved through the reaction of hydrazine with a suitable diketone or β-ketoester. The trifluoromethyl group is introduced using reagents like trifluoromethylating agents, and the tetrahydropyran moiety is added through subsequent reactions involving protecting groups and deprotection steps.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves the use of continuous flow reactors, high-yield reactions, and efficient purification techniques to ensure the production of high-purity material. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyrazolyl group can be oxidized to form pyrazolone derivatives.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethylamine.
Substitution: : The tetrahydropyran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Pyrazolone derivatives.
Reduction: : Trifluoromethylamine derivatives.
Substitution: : Substituted tetrahydropyran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.
Biology
In biological research, this compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features make it suitable for binding to specific protein targets.
Medicine
In the medical field, this compound has potential as a lead compound for drug development. Its ability to interact with biological targets can be harnessed to design new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, where its trifluoromethyl group can enhance the properties of the final product.
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-N-(1-(tetrahydro-2H-pyran-4-yl)propyl)-1-propanesulfonamide
4-(4-Methylpiperazin-1-yl)-2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoic acid
Uniqueness
3,3,3-Trifluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide is unique due to its combination of trifluoromethyl, pyrazolyl, and tetrahydropyran groups. This combination provides a distinct set of chemical properties that can be leveraged in various applications.
Biological Activity
3,3,3-Trifluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide, identified by its CAS number 2034322-33-1, is a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula is with a molecular weight of 291.27 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 2034322-33-1 |
| Molecular Formula | C₁₂H₁₆F₃N₃O₂ |
| Molecular Weight | 291.27 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound exhibits biological activity primarily through modulation of various signaling pathways. Preliminary studies suggest that it may interact with G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes. GPCRs are known to influence intracellular calcium levels via inositol trisphosphate signaling pathways, which could be relevant to the compound's pharmacodynamics .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains by inhibiting key enzymatic pathways essential for bacterial survival. In vitro assays demonstrated significant inhibition rates at concentrations as low as 10 µM .
Case Studies
-
Inhibition of Type III Secretion System :
A study explored the compound's ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. The results indicated that at a concentration of 50 µM, the compound reduced T3SS-mediated virulence factor secretion by approximately 50%, suggesting a potential role as an antibacterial agent . -
Cytotoxicity Assessment :
In a cytotoxicity assay against various cell lines, the compound was evaluated for its safety profile. It exhibited low cytotoxicity at concentrations below 25 µM, indicating a favorable therapeutic window for further development in antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
